Zapoterin

Cytotoxicity Limonoid Pharmacology Anticancer Screening

Zapoterin (11β‑hydroxyobacunone, CAS 23885‑43‑0) is an X‑ray crystallography‑authenticated limonoid (space group P2₁, a=7.486, b=16.247, c=9.736 Å) whose solved 3D structure eliminates the ambiguity of generic preparations. It shows negligible cytotoxicity (HeLa, A549) and no antimicrobial activity (C. albicans, S. aureus), qualifying it as a validated negative control for limonoid bioassays. The A,D‑bis‑seco framework and 11β‑hydroxy group provide a clean, structurally defined scaffold for semi‑synthetic derivatization and structure‑based drug design. Published atomic coordinates enable direct use in molecular docking and pharmacophore modeling without computational guesswork.

Molecular Formula C26H30O8
Molecular Weight 470.5 g/mol
CAS No. 23885-43-0
Cat. No. B197855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZapoterin
CAS23885-43-0
Molecular FormulaC26H30O8
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C
InChIInChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1
InChIKeyOZGKITZRRFNYRV-CHALWBKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Zapoterin (CAS 23885-43-0): A Structurally Validated Limonoid Aglycone from Casimiroa edulis and Clausena Species


Zapoterin (CAS 23885-43-0, also designated as 11β‑hydroxyobacunone) is a naturally occurring limonoid belonging to the class of highly oxygenated, modified triterpenoids characterized by a prototypical 4,4,8‑trimethyl‑17‑furanylsteroid skeleton [1]. Its definitive structure was elucidated via X‑ray crystallography, which confirmed its crystallization in the monoclinic space group P2₁ with unit‑cell parameters a = 7.486(1) Å, b = 16.247(3) Å, c = 9.736(2) Å, β = 98.77(1)°, V = 1170.3(4) ų, and Z = 2 [2]. This unambiguous three‑dimensional structural determination distinguishes Zapoterin from many incompletely characterized limonoids and provides a reliable foundation for structure‑activity relationship (SAR) investigations.

Why a Generic Limonoid Cannot Substitute for Zapoterin in Research Applications


The limonoid family encompasses a structurally diverse array of compounds with subtle variations in oxygenation patterns, ring modifications, and stereochemistry that profoundly impact biological activity. Zapoterin's distinctive substitution pattern—specifically the 11β‑hydroxy group and its unique A,D‑bis‑seco limonoid framework—cannot be replicated by more common citrus limonoids such as limonin or nomilin [1]. Generic substitution without structural verification risks introducing uncontrolled variables in cell‑based assays, enzyme inhibition studies, and crystallographic experiments. Furthermore, the documented crystallographic parameters of Zapoterin [2] provide a unique quality benchmark that generic limonoid preparations lack, making this compound essential for reproducible structural biology and medicinal chemistry workflows.

Quantitative Differentiation of Zapoterin Against Closest Limonoid Analogs


Comparative Cytotoxic Potency: Zapoterin vs. 1‑O‑Methylclausenolide in HeLa and A549 Cell Lines

In a direct head‑to‑head comparison of two limonoids co‑isolated from Clausena excavata stem bark, Zapoterin (compound 12) demonstrated measurable but lower cytotoxicity relative to 1‑O‑methylclausenolide (compound 1) against human cancer cell lines. Specifically, 1‑O‑methylclausenolide exhibited IC₅₀ values of 11.26 mg/L against HeLa cervical carcinoma cells and 13.55 mg/L against A549 lung adenocarcinoma cells [1]. Zapoterin, when tested under identical conditions, did not achieve 50% growth inhibition at the maximum tested concentration, precluding a quantifiable IC₅₀ value [1]. This differential activity profile is critical for experimental design: Zapoterin serves as a less cytotoxic control or a scaffold for semi‑synthetic optimization, whereas 1‑O‑methylclausenolide is the preferred candidate for potent cytotoxicity studies.

Cytotoxicity Limonoid Pharmacology Anticancer Screening

Comparative Antimicrobial Activity: Zapoterin vs. Co‑isolated Constituents Against Candida albicans and Staphylococcus aureus

In the same study that evaluated cytotoxicity, Zapoterin (compound 12) and several co‑isolated compounds from Clausena excavata were screened for antimicrobial activity against Candida albicans (fungal) and Staphylococcus aureus (Gram‑positive bacterial) strains. Zapoterin, along with compounds 1, 2, 3, and 11, exhibited no detectable antimicrobial activity under the assay conditions [1]. This negative result is quantitatively informative: it establishes that Zapoterin, unlike certain other limonoids and coumarins from the same plant source, lacks direct antimicrobial properties. This data point is essential for researchers seeking to exclude antimicrobial interference in cell‑based assays or to identify limonoids with narrow, selective bioactivity profiles.

Antimicrobial Screening Limonoid Bioactivity Natural Product Profiling

Definitive Crystallographic Characterization vs. Spectroscopic‑Only Limonoid Identification

Zapoterin is distinguished from many commercially available limonoids by its fully solved and published crystal structure, which provides unambiguous atomic coordinates and hydrogen‑bonding network details [1]. The compound crystallizes in the monoclinic space group P2₁ with cell dimensions a = 7.486(1) Å, b = 16.247(3) Å, c = 9.736(2) Å, β = 98.77(1)°, and forms infinite ribbons along the b axis via intermolecular hydrogen bonds involving the hydroxyl group and the seven‑membered lactone carbonyl [1]. In contrast, many limonoid analogs—including widely studied compounds such as limonin, nomilin, and obacunone—are routinely identified solely by NMR and MS, lacking a publicly available crystal structure. This crystallographic distinction makes Zapoterin uniquely suitable for applications requiring absolute stereochemical certainty, such as computational docking studies, co‑crystallization with protein targets, and structure‑based drug design.

X‑ray Crystallography Structural Validation Quality Control

Recommended Research Applications for Zapoterin Based on Verified Differentiation Evidence


Structural Biology and Computational Chemistry: Target for Co‑crystallization and Docking Studies

Zapoterin's fully solved crystal structure [1] makes it an ideal candidate for co‑crystallization trials with limonoid‑binding proteins, enabling high‑resolution structure determination of ligand‑receptor complexes. Its well‑defined hydrogen‑bonding network, which forms infinite ribbons along the crystallographic b axis, provides a predictable supramolecular assembly that can be exploited in crystal engineering and materials science applications. Computational chemists can utilize the published atomic coordinates for accurate molecular docking simulations and pharmacophore modeling, circumventing the uncertainties associated with computationally predicted conformations of limonoids lacking experimental 3D data.

Negative Control for Limonoid Cytotoxicity and Antimicrobial Screening

Based on direct comparative data showing that Zapoterin lacks both significant cytotoxicity against HeLa and A549 cell lines and antimicrobial activity against Candida albicans and Staphylococcus aureus [2], this compound is optimally suited as a negative control in limonoid bioactivity studies. Researchers can use Zapoterin to establish baseline responses in cell viability assays and to verify that observed effects of more potent limonoids (e.g., 1‑O‑methylclausenolide) are structure‑dependent rather than a general class effect. This application is particularly valuable in natural product pharmacology where distinguishing specific from non‑specific activities is critical.

Scaffold for Semi‑Synthetic Derivatization and Structure‑Activity Relationship (SAR) Exploration

The well‑characterized A,D‑bis‑seco limonoid framework of Zapoterin, combined with its low intrinsic cytotoxicity [2], positions it as an attractive starting scaffold for semi‑synthetic modification. Medicinal chemists can introduce functional groups at the 11β‑hydroxy position or modify the seven‑membered lactone moiety to generate novel analogs, with Zapoterin serving as a clean baseline from which potency enhancements can be quantitatively measured. The availability of a crystal structure [1] further facilitates rational design of derivatives with improved target engagement.

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